N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-23-6-8-24(9-7-23)16-20-14(13-10-18-22-15(13)21-16)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNAKFDWJNJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-methylpiperazine groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 386.5 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
- Modulation of Receptor Activity : It acts as a modulator for various receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activities. For instance, compounds structurally similar to this compound have shown significant growth inhibition across various cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| HOP-62 (Lung Carcinoma) | 100.07 |
| CCRF-CEM (Leukemia) | 90.41 |
| NCI-H460 (Lung Carcinoma) | 52.11 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neurological Implications
The compound's potential effects on neurological conditions have also been explored. Research indicates that it may enhance cognitive function by modulating glutamate signaling pathways. Positive allosteric modulation of mGluR5 has been linked to improved outcomes in models of Alzheimer's disease and other cognitive deficits.
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on renal carcinoma cell lines showed an IC value of approximately 11.70 µM, indicating significant potency against cancer cells.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with CDK2 and TRKA proteins. The docking results suggest favorable binding affinities comparable to established inhibitors, highlighting its potential as a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrazolo[3,4-d]pyrimidine core. The molecular formula is with a molecular weight of 490.6 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting various cancer cell lines, particularly through its action as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA).
Case Study: Dual Inhibition of CDK2 and TRKA
- A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, revealing that compounds similar to N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA. These values are comparable to established inhibitors such as ribociclib and larotrectinib .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.09 |
| TRKA | 0.45 | |
| Ribociclib | CDK2 | 0.07 |
| Larotrectinib | TRKA | 0.07 |
Neurological Disorders
The compound also shows potential in treating neurological disorders due to its interaction with specific receptors in the brain. Research indicates that derivatives of pyrazolo compounds can act on muscarinic receptors, which are implicated in cognitive function and memory.
Case Study: Muscarinic Receptor Modulation
Comparison with Similar Compounds
Position 1 Substitutions
Position 6 Substitutions
4-Amine Substituents
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | 1-Position | 6-Position | 4-Amine Substituent |
|---|---|---|---|---|---|
| Target Compound | C18H19FN8 | 402.47 (calc) | 1H | 4-Methylpiperazin-1-yl | 4-Fluorophenyl |
| G932-0341 (Ev11) | C23H23FN6 | 402.47 | 1-Phenyl | 4-Methylpiperidin-1-yl | 4-Fluorophenyl |
| CAS 946265-25-4 (Ev18) | C23H25N7 | 399.50 | 1-Phenyl | 4-Methylpiperazin-1-yl | 4-Methylphenyl |
| SI388 (Ev3) | C20H17N5Cl2S | 430.37 | 2-Chloro-2-phenylethyl | Methylthio | 2-Chlorophenyl |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence product yield?
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include nucleophilic substitution at the pyrimidine’s 6-position with 4-methylpiperazine and coupling with 4-fluorophenylamine. For example:
- Core Formation : Refluxing precursors (e.g., pyrazolo-pyrimidinones) with aryl halides in acetonitrile or dichloromethane .
- Piperazine Introduction : Using morpholine or piperazine derivatives under Mannich-like conditions (ethanol reflux, 10 hours) .
- Yield Optimization : Catalyst choice (e.g., Cs₂CO₃ and CuBr in DMSO at 35°C improved yields to 17.9% in analogous syntheses) .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation employs:
- Spectroscopy : ¹H NMR (e.g., piperazine protons at δ 2.4–2.6 ppm, pyrazole protons at δ 8.8 ppm) and IR (C-N stretches at ~1600 cm⁻¹) .
- Crystallography : X-ray diffraction resolves dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) and hydrogen bonding (intramolecular N–H⋯N bonds) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : ≥95% purity is critical for pharmacological studies .
- HRMS : Confirms molecular integrity (e.g., [M+H]⁺ = 215 for related compounds) .
- Stability Testing : Accelerated degradation studies under varied pH/temperature (e.g., sensitivity to acidic conditions noted in fluorinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurities. Strategies include:
- Standardized Assays : Fixed IC₅₀ measurement protocols (e.g., enzyme inhibition assays at pH 7.4) .
- Comparative Studies : Benchmark against analogs (e.g., trifluoromethyl vs. methyl groups) to isolate substituent effects .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives in halogenated analogs) .
Q. What strategies optimize structure-activity relationships (SAR) for pharmacokinetic enhancement?
Systematic modifications and analyses:
- Piperazine Substitution : Bulkier groups (e.g., 4-benzylpiperazine) improve blood-brain barrier penetration .
- Fluorophenyl Positioning : Para-fluoro enhances lipophilicity (logP increased by 0.5 vs. meta-fluoro) .
- Pyrazole Modifications : Electron-withdrawing groups (e.g., Cl at C3) modulate kinase binding (ΔG = −8.2 kcal/mol vs. −7.0 for methyl) .
Q. How do computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Predicts binding to kinases (e.g., JAK2) via pyrazolo-pyrimidine’s ATP-mimetic core .
- Binding Affinity : Trifluoromethyl analogs show 1.2 kcal/mol higher affinity than methyl derivatives .
- ADMET Prediction : Tools like SwissADME optimize logP (target: 2–3) and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
